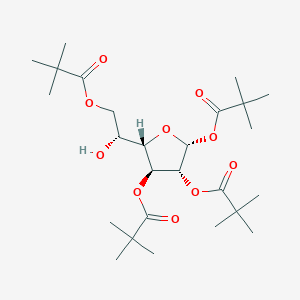

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside

Vue d'ensemble

Description

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is a pivotal compound widely utilized in the biomedical industry . It plays a crucial role as a synthetic intermediary for the advancement of groundbreaking pharmaceuticals aiming at diverse ailments .

Molecular Structure Analysis

The molecular formula of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is C26H44O10 . The exact structure would require more specific information or a detailed spectroscopic analysis.Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside are not available, it’s known that similar compounds like Königs-Knorr glycosyl donors have a considerably lower tendency to form orthoester side products during glycosylation .Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is 516.62 . More detailed physical and chemical properties would require specific experimental data.Applications De Recherche Scientifique

Enzymatic Hydrolysis and Ocular Studies

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside has been utilized in studies focusing on the enzymatic hydrolysis and in-vivo ocular studies to assess therapeutic potential. One such study involved a novel series of prostaglandin F2 alpha pivaloyl ester prodrugs. These compounds were esterified at different positions and their enzymatic hydrolysis rates were compared with a standard in various ocular tissues. Despite slow enzymatic hydrolysis rates, certain mono and dipivaloyl esters demonstrated potent ocular hypotensive activity, which closely approached the activity achieved with a standard compound. This indicates that rapid enzymatic hydrolysis rates are not necessary to obtain efficacious ocular hypotensive prostaglandin F2 alpha ester prodrugs. Moreover, slow enzymatic hydrolysis rates may help in reducing the degree of ocular surface hyperemia, suggesting an improved therapeutic index for separating ocular hypotensive and ocular surface hyperemic effects (Woodward et al., 1996).

Therapeutic Actions in Experimental Periodontitis

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside has also been a part of studies exploring its therapeutic actions in conditions like experimental periodontitis. One such study investigated the therapeutic actions of 1-tetradecanol complex, a novel monounsaturated fatty acid mixture, in established periodontitis in rabbits. The study revealed that the treatment stopped the progression of the disease and resulted in a significant reduction in macroscopic periodontal inflammation, attachment, and bone loss. Histologic assessment and histomorphometric measurements demonstrated that the treatment inhibited inflammatory cell infiltration and osteoclastic activity, indicating its potential as a therapeutic approach in controlling the progression of chronic periodontal disease (Hasturk et al., 2009).

Hypoglycemic Activity and Polysaccharide Analysis

The compound has been involved in studies exploring hypoglycemic activity and the structural features of polysaccharides. A study involving a fungus of Pestalotiopsis species demonstrated significant hypoglycemic activity in streptozotocin-induced diabetic mice and had an effect on oral glucose tolerance in normal mice. The study provided insights into the structure of the polysaccharide, revealing its highly branched nature composed of galactofuranosyl and non-reducing terminal beta-D-galactofuranosyl residues, in addition to alpha-D-mannopyranosyl residues (Kiho et al., 1997).

Cognitive and Memory Performance Enhancement

Research has also shown the potential of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside in improving cognitive and memory performances. A study on choline pivaloyl esters demonstrated their positive effects on learning and memory impairments induced in rats. These esters restored discrimination in an object recognition test for assessing working-episodic memory and improved spatial memory, indicating their potential in cognitive and memory deficit treatments (Rispoli et al., 2004).

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-2-[(2S,3S,4R,5R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVPHRSJRTWUAC-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside | |

CAS RN |

220017-49-2 | |

| Record name | α-D-Galactofuranose, 1,2,3,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220017-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetra-o-pivaloyl-a-D-galactofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220017492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetra-O-pivaloyl-α-D-galactofuranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W6JGY33Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)